molecular formula C11H14N2S B11895923 N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide CAS No. 62000-33-3

N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

Cat. No.: B11895923
CAS No.: 62000-33-3
M. Wt: 206.31 g/mol
InChI Key: ZWLNJZRTYTWLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide ( 62000-33-3) is a bicyclic organic compound with the molecular formula C11H14N2S and a molecular weight of 206.31 g/mol . This chemical features a partially hydrogenated quinoline scaffold substituted with a methylcarbothioamide group at the 8-position, making it a valuable intermediate and building block in scientific research . The compound is closely related to Tiquinamide (3-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide), which is a known inhibitor of gastric acid secretion, highlighting the potential biological relevance of this chemical class . Furthermore, chiral derivatives based on the 5,6,7,8-tetrahydroquinoline backbone, such as CAMPY and Me-CAMPY ligands, are increasingly employed in asymmetric synthesis, particularly in the development of transition metal complexes for catalytic applications like asymmetric transfer hydrogenation (ATH) . These applications are crucial for producing enantiomerically enriched amines, which are key structural motifs in many pharmaceuticals and fine chemicals . This compound is offered for research and development purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the safety data sheet and handle this compound in a appropriately equipped laboratory following their institution's safety protocols.

Properties

CAS No.

62000-33-3

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

InChI

InChI=1S/C11H14N2S/c1-12-11(14)9-6-2-4-8-5-3-7-13-10(8)9/h3,5,7,9H,2,4,6H2,1H3,(H,12,14)

InChI Key

ZWLNJZRTYTWLTG-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1CCCC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Carbonyl Chloride Formation

5,6,7,8-Tetrahydroquinoline-8-carbonyl chloride is synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically conducted in dichloromethane at 0–25°C, with completion indicated by the cessation of gas evolution.

Reaction with Methylthioamine

The carbonyl chloride is reacted with methylthioamine (MeNH₂S) in the presence of a base (e.g., triethylamine) to neutralize HCl. This one-step method avoids the need for thionation agents but requires stringent moisture control.

Representative Procedure :

  • Add methylthioamine (1.2 mmol) to a solution of 5,6,7,8-tetrahydroquinoline-8-carbonyl chloride (1.0 mmol) in dry DCM (10 mL).

  • Stir at 0°C for 30 minutes, then warm to room temperature and stir for 12 hours.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Recrystallize from ethanol to obtain the carbothioamide (yield: 60–75%).

Limitations

  • Availability of Methylthioamine : This reagent is less commonly available and requires in-situ generation in some cases.

  • Side Reactions : Competing hydrolysis of the carbonyl chloride can occur if traces of water are present.

Alternative Route via Condensation with Methylthioamine

A third method involves the condensation of 5,6,7,8-tetrahydroquinolin-8-one with methylthioamide derivatives, though this approach is less commonly reported.

Ketone Activation

The ketone is activated via conversion to an enamine or imine intermediate, which undergoes nucleophilic attack by a sulfur-containing reagent. For example, treatment with phosphorus pentasulfide (P₄S₁₀) in refluxing xylene introduces a thiocarbonyl group, which is subsequently functionalized with methylamine.

Representative Procedure :

  • Reflux 5,6,7,8-tetrahydroquinolin-8-one (1.0 mmol) with P₄S₁₀ (2.0 mmol) in xylene for 6 hours.

  • Cool the mixture and filter to remove solids.

  • Treat the filtrate with methylamine (2.0 mmol) in ethanol at 50°C for 4 hours.

  • Isolate the product via solvent evaporation and recrystallization (yield: 50–65%).

Challenges

  • Low Yields : Competing side reactions, such as over-thionation or polymerization, reduce efficiency.

  • Reagent Handling : P₄S₁₀ is moisture-sensitive and requires careful handling.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Advantages Disadvantages
Thionation (LR)Lawesson’s reagentToluene, reflux70–85%High selectivity, scalableRequires carboxamide precursor
Carbonyl ChlorideSOCl₂, MeNH₂SDCM, 0–25°C60–75%One-step synthesisMoisture-sensitive reagents
CondensationP₄S₁₀, methylamineXylene, reflux50–65%Avoids pre-functionalized intermediatesLow yields, complex purification

Experimental Data and Optimization Strategies

Reaction Monitoring

  • TLC Analysis : Use silica gel plates with UV detection (Rf = 0.4 in hexane/ethyl acetate 3:1).

  • NMR Characterization : Key signals include δ 2.4–3.1 ppm (m, CH₂ of tetrahydroquinoline), δ 3.3 ppm (s, NCH₃), and δ 8.1 ppm (s, NH).

Yield Improvement Techniques

  • Microwave Assistance : Reducing reaction time from hours to minutes while maintaining yields.

  • Catalytic Additives : Use of Lewis acids (e.g., ZnCl₂) to enhance thionation efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has been primarily studied for its role as an inhibitor of gastric acid secretion. This property makes it relevant for treating conditions such as peptic ulcers and gastroesophageal reflux disease. Its mechanism of action involves modulation of gastric proton pumps and related enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound's antibacterial activity may be attributed to its ability to inhibit bacterial enzyme systems.

Anticancer Properties

This compound has been evaluated for its anticancer effects. Studies on human cancer cell lines such as HeLa and MCF-7 have shown that it induces apoptosis through the activation of caspase pathways. The IC50 values for these cell lines were found to be:

Cell LineIC50 (µM)
HeLa25
MCF-730

The proposed mechanism involves the inhibition of DNA synthesis and interference with the cell cycle.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects. This potential is being explored in relation to neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A controlled laboratory study tested the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated not only inhibition of bacterial growth but also synergistic effects when combined with conventional antibiotics like penicillin.

Case Study 2: Cancer Cell Line Studies

A detailed investigation into the anticancer properties was conducted using various concentrations of the compound on breast cancer cell lines. Results indicated significant reductions in cell viability and increased markers for apoptosis following treatment with this compound.

Mechanism of Action

The mechanism of action of N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with cellular targets. It is known to induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through multiple pathways, including the formation of hydrogen bonds and CH-π interactions with cellular receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide with structurally related compounds in terms of substituents, functional groups, synthesis, and biological activity:

Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives

Compound Name Substituent Position Functional Group Synthesis Method Biological Activity/Applications
This compound N-methyl at 8 Thiocarboxamide Lithiation + methyl isothiocyanate Hypothetical: Potential antisecretory or kinase inhibition (inferred from analogs)
3-Methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide (Tiquinamide) 3-methyl Thiocarboxamide Not explicitly detailed Potent gastric antisecretory agent in rodents and primates
N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide N-methyl at 8 Carboxamide Lithiation + methyl isocyanate Limited data; likely reduced bioactivity vs. thioamide analogs
8-Acetyl-5,6,7,8-tetrahydroquinoline Acetyl at 8 Ketone Acetylation of tetrahydroquinoline Intermediate in synthesis; no reported bioactivity
2-Chloro-5,6,7,8-tetrahydroquinoline Chloro at 2 Halogen Halogenation methods Building block for pharmaceuticals or agrochemicals

Key Comparisons:

Functional Group Influence Thiocarboxamide vs. Halogen vs. Methyl Substituents: Chlorinated derivatives (e.g., 2-Chloro-5,6,7,8-tetrahydroquinoline) are often used as synthetic intermediates , whereas methyl groups (e.g., tiquinamide’s 3-methyl) may enhance metabolic stability or target binding.

Synthetic Accessibility Thiocarboxamides are synthesized via lithiation followed by isothiocyanate coupling, a one-step process with moderate yields . Carboxamides follow a similar route using isocyanates.

Biological Activity Tiquinamide’s broad-spectrum antisecretory activity across species highlights the pharmacological relevance of the thiocarboxamide moiety . Carboxamide analogs (e.g., N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide) are less explored but may serve as negative controls in structure-activity relationship (SAR) studies.

Physicochemical Properties Lipophilicity: Thiocarboxamides (logP ~2.5–3.0) are more lipophilic than carboxamides (logP ~1.5–2.0), favoring passive diffusion. Solubility: The N-methyl group in the target compound may further reduce aqueous solubility compared to non-methylated analogs.

Biological Activity

N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline structure with a carbothioamide functional group. Its molecular formula is C11H14N2SC_{11}H_{14}N_2S, with a molecular weight of approximately 206.31 g/mol. The unique structural characteristics contribute to its biological activity, particularly in the modulation of various biological targets.

1. Gastric Acid Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of gastric acid synthesis . Similar to other compounds in its class, it modulates gastric proton pumps and related enzymes, making it a potential candidate for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .

2. Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects , potentially beneficial in neurodegenerative disorders. Its mechanism may involve the reduction of oxidative stress and modulation of inflammatory pathways .

3. Anticancer Activity

This compound has shown promise in anticancer research . It has been tested against various cancer cell lines, demonstrating cytotoxic effects attributed to the induction of reactive oxygen species (ROS) and mitochondrial dysfunction. The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Proton Pump Inhibition: Inhibits gastric acid secretion by affecting proton pump activity.
  • Oxidative Stress Induction: Increases ROS levels in cancer cells, leading to apoptosis.
  • Neuroprotective Pathways: Modulates pathways involved in neuroinflammation and oxidative stress .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound.

Compound NameMolecular FormulaUnique Features
TiquinamideC₁₁H₁₄N₂Known for gastric acid inhibition
IsotiquimideC₁₁H₁₄N₂Anti-ulcerative agent
8-Methyl-5,6,7,8-tetrahydroquinolineC₁₁H₁₄N₂Lacks the carbothioamide group

This table illustrates how this compound stands out due to its dual role as both a gastric acid inhibitor and a potential neuroprotective agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cell Line Studies : Research involving various cancer cell lines (e.g., HeLa and A2780) has demonstrated significant cytotoxicity with IC50 values indicating potent activity against these cells .
  • Neuroprotection Studies : Investigations into its neuroprotective properties have shown that it may reduce inflammation and oxidative stress markers in neuronal cell cultures .

Q & A

Q. What are the standard synthetic routes for N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide?

The compound is synthesized via lithiation of 5,6,7,8-tetrahydroquinoline derivatives followed by reaction with isothiocyanates. For example, the 8-lithio derivative reacts with methyl isothiocyanate, yielding the thioamide after mild hydrolysis . Key steps include maintaining anhydrous conditions (e.g., using LiAlH₄ or NaH) and optimizing reaction temperatures to prevent side reactions like over-alkylation. Purification often involves column chromatography with gradients like EtOAc/hexanes .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on NMR (¹H/¹³C) and X-ray crystallography. The thioamide group (-C(S)NHCH₃) shows distinct NMR signals: δ ~10-12 ppm for the NH proton (broad) and δ ~170-180 ppm in ¹³C for the thiocarbonyl group. X-ray data reveal planarity of the thioamide moiety and conformational flexibility of the tetrahydroquinoline ring .

Q. What are common applications of this compound in coordination chemistry?

The thioamide group acts as a bidentate ligand, coordinating transition metals (e.g., Cu²⁺, Fe³⁺) via sulfur and nitrogen atoms. This property is exploited in catalysis and metal-organic frameworks (MOFs). Stability constants for such complexes are determined via UV-Vis titration or cyclic voltammetry .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

Yield optimization involves:

  • Reagent stoichiometry : Excess methyl isothiocyanate (1.5–2 eq.) minimizes incomplete substitution.
  • Temperature control : Maintaining 0–5°C during lithiation prevents decomposition of intermediates.
  • Catalysis : Adding catalytic NaI or TBAB (tetrabutylammonium bromide) accelerates nucleophilic substitution . Side products like over-alkylated derivatives are mitigated using selective quenching agents (e.g., NH₄Cl).

Q. What analytical challenges arise in distinguishing thioamide tautomers?

Thioamides exhibit thione-thiol tautomerism, complicating spectral interpretation. Techniques to resolve this include:

  • Variable-temperature NMR : Monitoring NH proton shifts to identify dominant tautomers.
  • IR spectroscopy : Distinct C=S (1050–1250 cm⁻¹) vs. S-H (2550–2600 cm⁻¹) stretches.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict equilibrium geometries .

Q. How does the compound behave in catalytic asymmetric reactions?

As a chiral ligand, its tetrahydroquinoline scaffold induces enantioselectivity in hydrogenation or C–C coupling. For example, in Pd-catalyzed allylic alkylation, enantiomeric excess (ee) >80% is achieved by tuning substituents on the quinoline ring. Reaction progress is monitored via chiral HPLC or polarimetry .

Q. What contradictions exist in reported biological activity data, and how can they be addressed?

Discrepancies in antimicrobial or enzyme inhibition assays often stem from:

  • Solubility variability : Use standardized solvents (e.g., DMSO with ≤1% v/v) to ensure consistent bioavailability.
  • Metal contamination : Trace metal ions in buffers may alter ligand-metal interactions; employ chelators like EDTA.
  • Cell-line specificity : Validate activity across multiple cell models (e.g., HEK293 vs. HeLa) .

Methodological Considerations

Q. What protocols are recommended for stability studies under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at 0, 24, and 48 hours.
  • Oxidative stability : Expose to H₂O₂ (0.1–1 mM) and monitor thiocarbonyl oxidation to amides using TLC or UV spectroscopy.
  • Light sensitivity : Store solutions in amber vials and assess photodegradation under UV/Vis light .

Q. How can computational methods predict reactivity in derivative synthesis?

  • Docking studies : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina to prioritize derivatives.
  • Reactivity indices : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites for functionalization .

Data Interpretation and Validation

Q. How to resolve conflicting crystallographic and spectroscopic data for the compound?

  • Multi-technique validation : Cross-reference X-ray bond lengths/angles with DFT-optimized geometries.
  • Dynamic effects : Use solid-state NMR to account for crystal packing vs. solution-phase conformational differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.